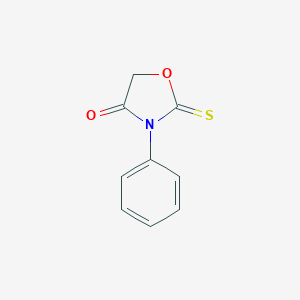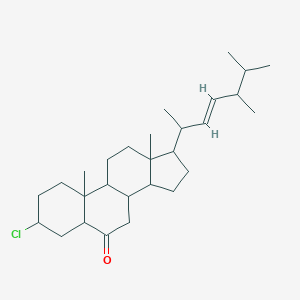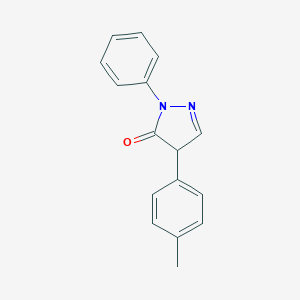
N-(3-cyano-5-ethyl-2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-5-ethyl-2-thienyl)acetamide, also known as cetirizine, is a second-generation antihistamine used to treat allergic rhinitis, urticaria, and other allergic disorders. It is a white, crystalline powder that is soluble in water and has a molecular weight of 388.89 g/mol.
Mécanisme D'action
Cetirizine works by blocking the H1 receptor, which is located on various cells in the body, including those in the respiratory tract, skin, and gastrointestinal tract. When histamine binds to the H1 receptor, it causes an inflammatory response, leading to symptoms such as sneezing, itching, and swelling. By blocking the H1 receptor, N-(3-cyano-5-ethyl-2-thienyl)acetamide reduces the inflammatory response and alleviates these symptoms.
Biochemical and Physiological Effects:
Cetirizine has been shown to have a high affinity for the H1 receptor, with a dissociation constant (Kd) of 0.3 nM. It has a long half-life of approximately 10 hours and is metabolized in the liver. Cetirizine is excreted mainly in the urine, with a small amount excreted in the feces.
Avantages Et Limitations Des Expériences En Laboratoire
Cetirizine is a widely used antihistamine and has been extensively studied for its effectiveness in treating allergic disorders. It has been shown to be safe and well-tolerated in clinical trials. However, like all drugs, N-(3-cyano-5-ethyl-2-thienyl)acetamide has limitations and may not be effective for all individuals. It is important to consider the individual's medical history and other factors when prescribing N-(3-cyano-5-ethyl-2-thienyl)acetamide.
Orientations Futures
There are several areas of research that could be explored in relation to N-(3-cyano-5-ethyl-2-thienyl)acetamide. These include:
1. Investigation of the molecular mechanisms underlying the binding of N-(3-cyano-5-ethyl-2-thienyl)acetamide to the H1 receptor.
2. Development of new formulations of N-(3-cyano-5-ethyl-2-thienyl)acetamide to improve its bioavailability and efficacy.
3. Exploration of the potential use of N-(3-cyano-5-ethyl-2-thienyl)acetamide in the treatment of other inflammatory disorders.
4. Investigation of the long-term effects of N-(3-cyano-5-ethyl-2-thienyl)acetamide use on the body.
In conclusion, N-(3-cyano-5-ethyl-2-thienyl)acetamide is an important antihistamine used to treat allergic disorders. Its mechanism of action involves blocking the H1 receptor, thereby reducing the symptoms of allergic reactions. Cetirizine has been extensively studied for its effectiveness and safety, but further research is needed to explore its molecular mechanisms and potential use in other inflammatory disorders.
Méthodes De Synthèse
The synthesis of N-(3-cyano-5-ethyl-2-thienyl)acetamide involves the condensation of 3-amino-5-ethylthio-1,2,4-triazole with ethyl chloroacetate to form N-(3-ethylthio-5-oxo-1,2,4-triazin-6-yl)ethyl acetate. This intermediate is then reacted with cyanamide to form N-(3-cyano-5-ethyl-2-thienyl)acetamide.
Applications De Recherche Scientifique
Cetirizine has been extensively studied for its effectiveness in treating allergic disorders. It is a selective antagonist of the H1 receptor, which is responsible for mediating the effects of histamine in the body. Cetirizine blocks the binding of histamine to the H1 receptor, thereby reducing the symptoms of allergic reactions.
Propriétés
Nom du produit |
N-(3-cyano-5-ethyl-2-thienyl)acetamide |
|---|---|
Formule moléculaire |
C9H10N2OS |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
N-(3-cyano-5-ethylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C9H10N2OS/c1-3-8-4-7(5-10)9(13-8)11-6(2)12/h4H,3H2,1-2H3,(H,11,12) |
Clé InChI |
LEQGPCSDJKGWNS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C)C#N |
SMILES canonique |
CCC1=CC(=C(S1)NC(=O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)


![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)
